

FR901464: A Chemical Probe for Investigating RNA Biology

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Compound of Interest

Compound Name: FR901464

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

FR901464 is a potent natural product that has emerged as a critical chemical probe for dissecting the intricate mechanisms of RNA biology. By specifically targeting the spliceosome, a core component of the pre-mRNA processing machinery, **FR901464** and its analogs offer a powerful tool to study splicing-dependent cellular processes and their dysregulation in diseases such as cancer. These application notes provide a comprehensive overview of **FR901464**, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its use in key experimental assays.

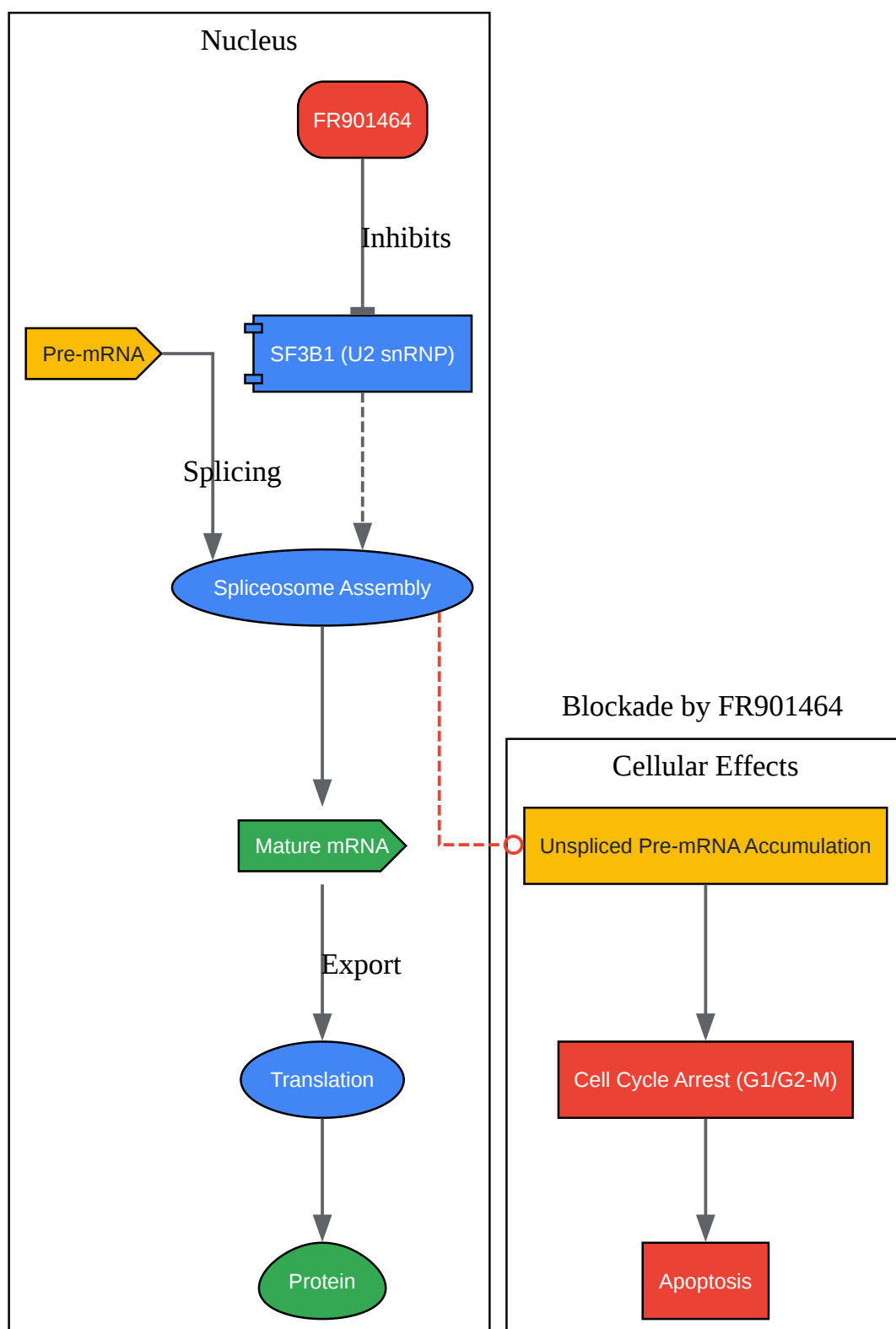
Introduction

Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex.^[1] Dysregulation of splicing is increasingly recognized as a hallmark of various cancers and other genetic diseases, making the spliceosome an attractive therapeutic target.^[2] **FR901464**, originally isolated from *Pseudomonas* sp., is a potent inhibitor of the spliceosome, exerting its effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP).^{[1][3]} This binding event stalls spliceosome assembly at an early stage, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately

apoptosis in rapidly dividing cells.[2][4] These properties make **FR901464** an invaluable tool for studying the consequences of splicing inhibition and for the development of novel anti-cancer therapies.

Mechanism of Action

FR901464 and its more stable methylated derivative, spliceostatin A, directly interact with the SF3B1 and PHF5A subunits of the SF3b complex within the U2 snRNP.[5][6] This interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical step for the formation of the pre-spliceosomal A complex.[7][8] The inhibition of this early step in spliceosome assembly leads to a global disruption of pre-mRNA splicing.[9] The accumulation of unspliced pre-mRNAs can trigger cellular stress responses and lead to the production of aberrant proteins.[5][9] In cancer cells, this disruption of splicing can selectively affect the expression of genes crucial for cell survival and proliferation, leading to cell cycle arrest in the G1 and G2/M phases and the induction of apoptosis.[2][10]



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Caption: Mechanism of action of **FR901464**.

Quantitative Data

The biological activity of **FR901464** and its analogs has been extensively characterized across various cancer cell lines. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Cytotoxicity of **FR901464**

Cell Line	Cancer Type	IC50 (nM)[9][11]	GI50 (nM)[6]
MCF-7	Breast Cancer	0.6 - 1.8	1-2
A549	Lung Adenocarcinoma	1.3	-
HCT116	Colon Cancer	0.61	-
SW480	Colon Cancer	1.0	-
P388	Murine Leukemia	3.3	-
DLD1	Colorectal Cancer	0.71 ng/ml	-
HCT116	Colorectal Cancer	0.31 ng/ml	-
Human Fibroblasts	Normal	0.18 ng/ml	-

Table 2: In Vitro Splicing Inhibition

Compound	Target	IC50 (μM)[8]
FR901464	Spliceosome	0.05
Spliceostatin A	Spliceosome	0.01

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of **FR901464** on cell proliferation.

Materials:

- 96-well cell culture plates
- Cell line of interest
- Complete culture medium
- **FR901464** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)

Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[\[4\]](#)
- Prepare serial dilutions of **FR901464** in complete culture medium. A vehicle control (medium with the same final concentration of DMSO) should also be prepared.[\[4\]](#)
- Remove the old medium from the wells and add 100 μ L of the prepared drug dilutions or vehicle control.[\[4\]](#)
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[\[4\]](#)
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[\[4\]](#)
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.



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Caption: MTT Assay Workflow.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by **FR901464** using flow cytometry.

Materials:

- 6-well cell culture plates
- Cell line of interest
- Complete culture medium
- **FR901464** stock solution (in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
- Cold PBS
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with the desired concentration of **FR901464** or vehicle control for the chosen duration.^[4]
- Harvest both adherent and floating cells.^[4]

- Wash the cells twice with cold PBS.[4]
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.[4]
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.[4]
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.[4]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
- Add 400 μ L of 1X Binding Buffer to each tube.[4]
- Analyze the samples by flow cytometry within one hour.[4] Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.



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Caption: Apoptosis Assay Workflow.

In Vitro Splicing Assay

This protocol assesses the direct inhibitory effect of **FR901464** on the spliceosome machinery.

Materials:

- HeLa cell nuclear extract
- Radiolabeled pre-mRNA substrate
- **FR901464** stock solution (in DMSO)
- Splicing reaction buffer (containing ATP and other necessary components)
- Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

- Phosphorimager or autoradiography film

Procedure:

- Set up in vitro splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA substrate, and splicing reaction buffer.
- Add varying concentrations of **FR901464** or a DMSO vehicle control to the reactions.
- Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
- Stop the reactions and isolate the RNA.
- Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) by denaturing PAGE.
[8]
- Visualize the RNA species using a phosphorimager or autoradiography.
- Quantify the amount of spliced mRNA relative to the total RNA to determine the splicing efficiency and the IC50 of **FR901464**.
[8]

Biotin Pull-Down Assay to Identify Binding Partners

This protocol can be used to confirm the interaction of **FR901464** with its target proteins. A biotinylated analog of **FR901464** would be required.

Materials:

- Biotinylated **FR901464** analog
- Cell lysate
- Streptavidin-coated magnetic beads
- Wash buffers
- Elution buffer
- SDS-PAGE and Western blotting reagents

- Antibodies against suspected target proteins (e.g., SF3B1)

Procedure:

- Incubate the cell lysate with the biotinylated **FR901464** analog to allow for binding to target proteins.
- Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.
- Wash the beads several times with wash buffers to remove non-specific binding proteins.
- Elute the bound proteins from the beads using an elution buffer.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the suspected target proteins to confirm their presence.

Troubleshooting

- High background in Western blots: Increase the number and stringency of washes in the pull-down assay.
- Low signal in MTT assay: Optimize cell seeding density and incubation times. Ensure the MTT reagent is fresh.
- Variability in flow cytometry data: Ensure proper cell handling to minimize mechanical stress and maintain cell viability. Calibrate the flow cytometer before each experiment.

Conclusion

FR901464 is a highly specific and potent inhibitor of the spliceosome, making it an indispensable chemical probe for studying RNA splicing. The protocols and data presented here provide a solid foundation for researchers to utilize **FR901464** in their investigations into the fundamental roles of RNA processing in health and disease, and to explore its potential as a therapeutic agent.

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